5-methoxy-3-phenyl-1,2,4-triazine-6-carboxylic Acid
Overview
Description
5-Methoxy-3-phenyl-1,2,4-triazine-6-carboxylic Acid: is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-3-phenyl-1,2,4-triazine-6-carboxylic Acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the nucleophilic substitution of a triazine derivative with a methoxy group and a phenyl group. The reaction conditions often include the use of solvents like dioxane and bases such as sodium carbonate .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by their conversion into the final product. Techniques such as microwave irradiation can be employed to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-3-phenyl-1,2,4-triazine-6-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-Methoxy-3-phenyl-1,2,4-triazine-6-carboxylic Acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It may be investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 5-methoxy-3-phenyl-1,2,4-triazine-6-carboxylic Acid involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine
- 6-Chloro-N-(4-dimethylamino-phenyl)-N’-[4-(4-methoxy-phenyl)-thiazol-2-yl]-[1,3,5]-triazine-2,4-di-amine
Comparison: Compared to similar compounds, 5-methoxy-3-phenyl-1,2,4-triazine-6-carboxylic Acid is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. For instance, the presence of the methoxy group can influence its solubility and interaction with other molecules, making it suitable for specific applications that other triazine derivatives may not be able to fulfill .
Properties
IUPAC Name |
5-methoxy-3-phenyl-1,2,4-triazine-6-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c1-17-10-8(11(15)16)13-14-9(12-10)7-5-3-2-4-6-7/h2-6H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNUDERMQMFYDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=NC(=N1)C2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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